

FR901465: A Powerful Tool for Studying Alternative Splicing in Disease Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FR901465**

Cat. No.: **B1674043**

[Get Quote](#)

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the intricate mechanisms of alternative splicing in various disease models, the natural product **FR901465** has emerged as a critical research tool. As a potent inhibitor of the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the spliceosome, **FR901465** offers a unique opportunity to dissect the functional consequences of altered splicing patterns in cancer and other diseases. These detailed application notes and protocols provide a comprehensive guide to utilizing **FR901465** for studying alternative splicing.

Introduction to **FR901465** and its Mechanism of Action

FR901465 is a natural product that exhibits potent anti-tumor activity by targeting the spliceosome. It functions by binding to the SF3B1 protein, which is a key component of the U2 small nuclear ribonucleoprotein (snRNP). This interaction interferes with the assembly and function of the spliceosome at multiple stages, leading to alterations in pre-mRNA splicing.[\[1\]](#)[\[2\]](#) The selective effect of SF3B1 inhibitors on a subset of transcripts makes them valuable tools for studying the role of specific splicing events in disease pathogenesis.[\[1\]](#)

Mutations in SF3B1 are frequently observed in various cancers, including myelodysplastic syndromes, chronic lymphocytic leukemia, and uveal melanoma, making **FR901465** a particularly relevant tool for cancer research. By inhibiting both wild-type and mutant SF3B1,

FR901465 allows for the investigation of the consequences of spliceosome dysfunction in both normal and pathological contexts.

Key Applications in Disease Models

FR901465 is particularly useful for studying diseases where alternative splicing is dysregulated. A prime example is cancer, where aberrant splicing can lead to the production of oncogenic protein isoforms or the inactivation of tumor suppressors.

One of the key targets of **FR901465**-mediated splicing modulation is the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). The MCL1 gene undergoes alternative splicing to produce two main isoforms: a long, anti-apoptotic isoform (MCL-1L) and a short, pro-apoptotic isoform (MCL-1S).[3][4] In many cancers, the ratio of MCL-1L to MCL-1S is skewed towards the anti-apoptotic isoform, contributing to cell survival and resistance to therapy.[5]

SF3B1 inhibitors, such as the related compound meayamycin B, have been shown to reverse this ratio by promoting the production of the pro-apoptotic MCL-1S isoform, thereby sensitizing cancer cells to apoptosis.[6] This makes **FR901465** an excellent tool for investigating the therapeutic potential of modulating MCL-1 splicing in various cancer models.

Quantitative Data Summary

The following table summarizes the effects of SF3B1 inhibitors on the alternative splicing of MCL-1 in cancer cell lines. While specific quantitative data for **FR901465** is still emerging in publicly available literature, the data from closely related compounds provide a strong indication of its expected activity.

Compound	Cell Line	Concentration	Treatment Duration	Effect on MCL-1 Splicing	Reference
FR901464 (related compound)	HEK293T	10 nM	22 hours	Positive control for Mcl-1S induction	[1]
Meayamycin B	A549, H1299 (Non-small cell lung cancer)	Not specified	Not specified	Reversal of Mcl-1L to Mcl-1S at mRNA and protein levels	[6]
Mcl-1-specific SBOs	Gastric Cancer Cell Lines	5 or 10 μ M	48 hours	Dose-dependent decrease in Mcl-1L and increase in Mcl-1S mRNA and protein	[5]

Experimental Protocols

Here, we provide detailed protocols for using **FR901465** to study the alternative splicing of MCL-1 in cancer cell lines.

Protocol 1: In Vitro Treatment of Cancer Cell Lines with **FR901465**

Objective: To induce changes in the alternative splicing of MCL-1 in cultured cancer cells.

Materials:

- Cancer cell line of interest (e.g., A549, H1299, or relevant gastric cancer cell lines)

- Complete cell culture medium
- **FR901465** (stock solution in a suitable solvent like DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture plates or flasks
- Incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.
- Preparation of **FR901465** Working Solutions: Prepare a series of dilutions of **FR901465** in complete cell culture medium from your stock solution. A starting concentration of 10 nM can be used as a reference, with a dose-response curve typically ranging from 1 nM to 100 nM. [1] Include a vehicle control (medium with the same concentration of DMSO as the highest **FR901465** concentration).
- Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **FR901465** or the vehicle control.
- Incubation: Incubate the cells for the desired treatment duration. A common time point for observing splicing changes is 24 to 48 hours.[5]
- Harvesting: After the incubation period, harvest the cells for downstream analysis (RNA or protein extraction). For RNA analysis, cells can be directly lysed in the plate. For protein analysis, cells should be washed with ice-cold PBS before lysis.

Protocol 2: Analysis of MCL-1 Alternative Splicing by RT-qPCR

Objective: To quantify the relative expression levels of MCL-1L and MCL-1S mRNA isoforms.

Materials:

- RNA extraction kit
- Reverse transcription kit
- qPCR master mix
- Primers specific for MCL-1L and MCL-1S isoforms (see primer design section below)
- Housekeeping gene primers (e.g., GAPDH, ACTB)
- qPCR instrument

Primer Design: Design primers that can specifically amplify either the MCL-1L or MCL-1S isoform. This can be achieved by placing one primer in the unique exon-exon junction created by the splicing event or by designing primers that flank the alternatively spliced exon.

Procedure:

- RNA Extraction: Extract total RNA from the **FR901465**-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR: Perform qPCR using the synthesized cDNA, isoform-specific primers for MCL-1L and MCL-1S, and primers for a housekeeping gene.
- Data Analysis: Calculate the relative expression of each isoform using the $\Delta\Delta Ct$ method, normalizing to the housekeeping gene and the vehicle control. The ratio of MCL-1S to MCL-1L can then be calculated to assess the splicing switch.[\[5\]](#)

Protocol 3: Analysis of MCL-1 Protein Isoforms by Western Blot

Objective: To detect and quantify the protein levels of MCL-1L and MCL-1S.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies specific for MCL-1 (an antibody that recognizes both isoforms is ideal)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

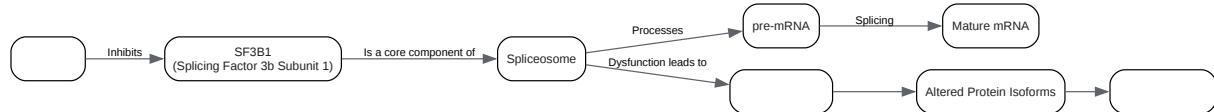
- Protein Extraction: Lyse the **FR901465**-treated and control cells in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody against MCL-1.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.

- Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities for MCL-1L and MCL-1S. Normalize to a loading control (e.g., GAPDH or β -actin).

Protocol 4: In Vivo Xenograft Model for Studying FR901465 Efficacy

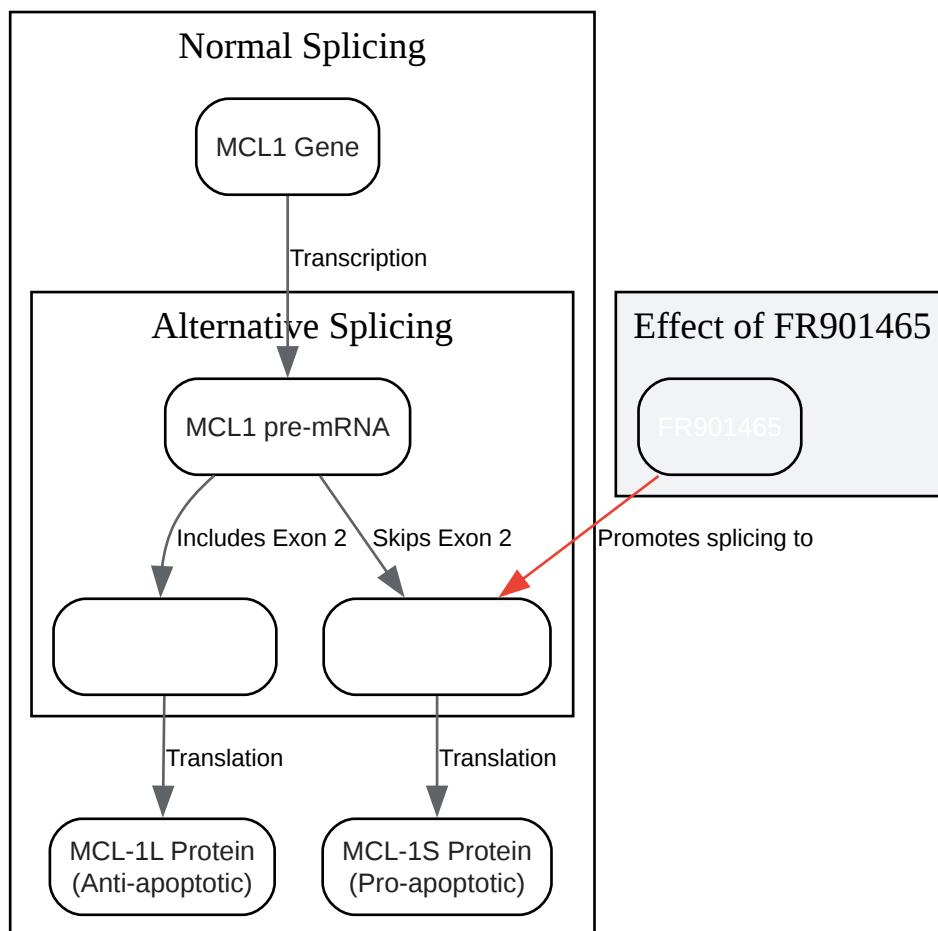
Objective: To evaluate the anti-tumor efficacy of **FR901465** and its effect on MCL-1 splicing in a mouse xenograft model.

Materials:

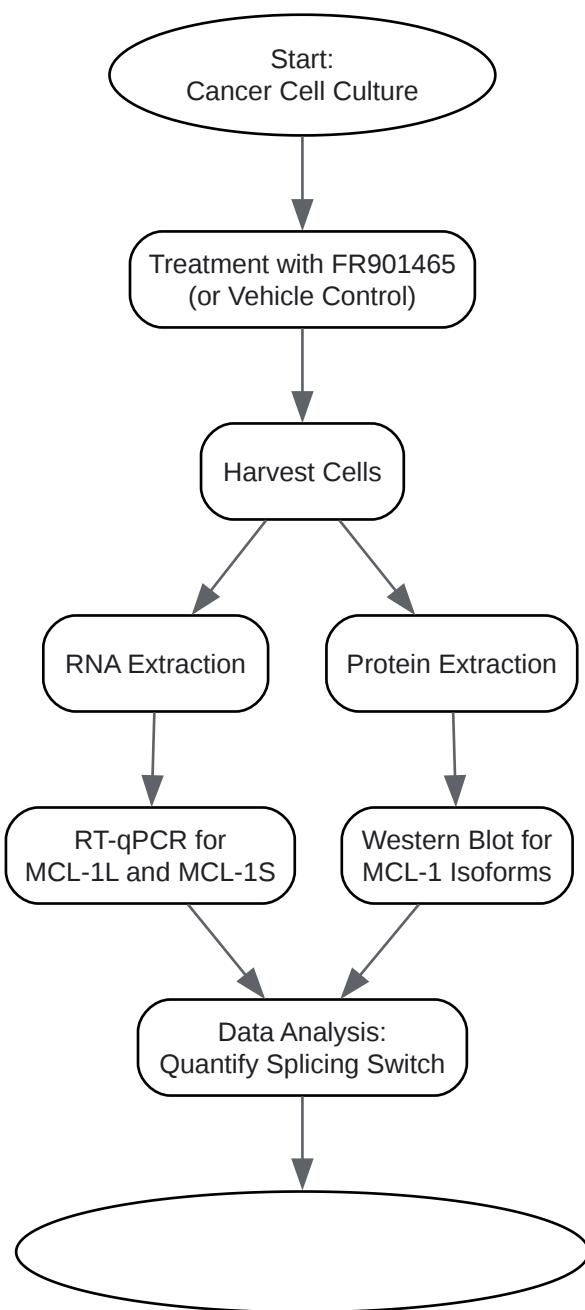

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line for injection (e.g., gastric cancer cell line)
- Matrigel (optional)
- **FR901465** formulation for in vivo administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in PBS, with or without Matrigel) into the flank of the mice.
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Treatment Administration: Administer **FR901465** or vehicle control to the mice according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection). The dosage and schedule will need to be optimized for the specific model.


- Tumor Measurement: Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
- Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
- Analysis:
 - A portion of the tumor can be fixed for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers).
 - Another portion can be snap-frozen for RNA and protein extraction to analyze MCL-1 splicing as described in Protocols 2 and 3.[5]

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of action of **FR901465**.

[Click to download full resolution via product page](#)

Caption: **FR901465** modulates MCL-1 alternative splicing.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for analyzing **FR901465** effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Tipping the balance of cell death: alternative splicing as a source of MCL-1S in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1S, a splicing variant of the antiapoptotic BCL-2 family member MCL-1, encodes a proapoptotic protein possessing only the BH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FR901465: A Powerful Tool for Studying Alternative Splicing in Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674043#fr901465-for-studying-alternative-splicing-in-disease-models\]](https://www.benchchem.com/product/b1674043#fr901465-for-studying-alternative-splicing-in-disease-models)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com